Neocuproine
Overview
Description
Neocuproine, also known as 2,9-dimethyl-1,10-phenanthroline, is a heterocyclic organic compound and chelating agent. It belongs to the family of phenanthroline ligands, which were first published in the late 19th century. This compound is particularly notable for its high selectivity for copper (I) ions, forming a deep orange-red complex with copper (I) ions .
Mechanism of Action
Target of Action
Neocuproine, also known as 2,9-Dimethyl-1,10-phenanthroline, is a heterocyclic organic compound and chelating agent . It is highly selective for copper (I), forming a complex with a deep orange-red color . This suggests that copper (I) ions are the primary targets of this compound.
Mode of Action
This compound interacts with its target, copper (I), by forming a stable complex . The formation of this complex is facilitated by the steric bulk flanking the nitrogen donor sites in this compound . This interaction results in changes in the electronic configuration of the copper (I) ion .
Biochemical Pathways
The interaction of this compound with copper (I) ions affects various biochemical pathways. For instance, it inhibits the copper-catalyzed release of NO+ (nitrosonium) from S-Nitrosothiols . This suggests that this compound can influence nitric oxide signaling pathways.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. It is known that this compound is slightly soluble in water, which may impact its bioavailability .
Result of Action
The interaction of this compound with copper (I) ions results in the formation of a complex that has a deep orange-red color . This complex has been widely studied, particularly for the preparation of catenane and rotaxane complexes . Additionally, this compound has been discovered to cause fragmentation and disappearance of melanin in adult zebrafish melanocytes .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its solubility in water and other solvents like ethanol, acetone, ether, benzene, and light petroleum can affect its distribution and stability . Furthermore, the presence of copper (I) ions in the environment is crucial for this compound to exert its action .
Biochemical Analysis
Biochemical Properties
Neocuproine plays a crucial role in biochemical reactions by forming stable complexes with copper ions. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound forms complexes with copper(II) ions, which can then interact with amino acids such as glycine, leucine, methionine, phenylalanine, tyrosine, tryptophan, asparagine, glutamine, aspartic acid, and glutamic acid . These interactions are significant for understanding the stability and formation of metal complexes in biological systems.
Cellular Effects
This compound has been shown to influence various cellular processes. It can modulate synaptic activity in hippocampal neurons by affecting the levels of intracellular copper and zinc . This modulation leads to changes in the expression of proteins such as synapsin and dynamin, which are crucial for synaptic function. Additionally, this compound has been observed to cause fragmentation and disappearance of melanin in adult zebrafish melanocytes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its strong chelating properties. It forms stable complexes with copper(I) ions, which can inhibit the copper-catalyzed release of nitrosonium from S-nitrosothiols . This inhibition is significant for understanding the role of copper in various biochemical pathways. This compound’s steric bulk flanking the nitrogen donor sites also affects its binding interactions with metal ions, making it a selective chelator for copper(I) over other metal ions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound-copper(II) complexes exhibit higher thermal stability compared to other complexes . This stability is crucial for long-term studies involving this compound. Additionally, the stability constants of this compound and its complexes with bioactive ligands have been determined using potentiometric titration techniques .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in studies involving liposomal formulations of this compound-copper(II) complexes, a maximum dose of 2.8 mg/kg was found to be tolerable for animals . Higher doses may lead to toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to metal ion metabolism. It interacts with enzymes such as mitochondrial succinate dehydrogenase, which is involved in cellular metabolic processes . This compound’s ability to form complexes with copper ions also affects metabolic flux and metabolite levels, making it a valuable tool for studying metabolic pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The formation of binary and ternary copper(II) complexes with this compound affects its distribution and localization within biological systems . These interactions are essential for understanding the transport mechanisms of metal ions in cells.
Subcellular Localization
This compound’s subcellular localization is influenced by its interactions with copper ions. Studies have shown that this compound can increase the lysosomal level of copper and cause copper-dependent lysosome membrane permeabilization . This localization is significant for understanding the compound’s activity and function within specific cellular compartments.
Preparation Methods
Neocuproine can be synthesized through sequential Skraup reactions (Doebner-Miller reaction/condensation) of o-nitroaniline (2-nitroaniline) with crotonaldehyde diacetate. An alternative synthesis involves the condensation of o-phenylenediamine, m-nitrobenzenesulphonate, and crotonaldehyde diacetate. While the latter method yields higher amounts of this compound, it is less economical .
Chemical Reactions Analysis
Neocuproine undergoes various chemical reactions, including:
Oxidation: this compound can form stable complexes with copper ions, which can play a catalytic role in certain oxidation reactions.
Reduction: It can also participate in reduction reactions, particularly in the presence of copper (I) ions.
Substitution: this compound can undergo substitution reactions, especially when forming complexes with transition metals.
Common reagents and conditions used in these reactions include copper (I) ions, various solvents like ethanol, acetone, ether, and benzene, and specific reaction conditions such as temperature and pH adjustments .
Scientific Research Applications
Comparison with Similar Compounds
Neocuproine is similar to other phenanthroline derivatives, such as 1,10-phenanthroline and bathocuproine. this compound is unique due to its steric bulk at the 2 and 9 positions, which enhances its selectivity for copper (I) ions. Bathocuproine, on the other hand, has phenyl substituents at the 4 and 7 positions .
Similar Compounds
- 1,10-Phenanthroline
- Bathocuproine
This compound’s unique structure and properties make it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
2,9-dimethyl-1,10-phenanthroline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c1-9-3-5-11-7-8-12-6-4-10(2)16-14(12)13(11)15-9/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYRGXJIJGHOCFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
41066-08-4 (hydrochloride), 7296-20-0 (mono-hydrochloride) | |
Record name | Neocuproine | |
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DSSTOX Substance ID |
DTXSID5060065 | |
Record name | 1,10-Phenanthroline, 2,9-dimethyl- | |
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Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | Neocuproine | |
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CAS No. |
484-11-7, 7296-20-0, 34302-69-7 | |
Record name | 2,9-Dimethyl-1,10-phenanthroline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=484-11-7 | |
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Record name | Neocuproine | |
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Record name | Neocuproine | |
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Record name | 1,10-Phenanthroline, 2,9-dimethyl- | |
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Record name | 1,10-Phenanthroline, 2,9-dimethyl- | |
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Record name | 2,9-dimethyl-1,10-phenanthroline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.911 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,9-dimethyl-1,10-phenanthroline | |
Source | European Chemicals Agency (ECHA) | |
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Record name | NEOCUPROINE HEMIHYDRATE | |
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Record name | NEOCUPROINE | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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